molecular formula C14H8N2O B8126730 2-(Naphthalen-1-yl)oxazole-4-carbonitrile

2-(Naphthalen-1-yl)oxazole-4-carbonitrile

Cat. No.: B8126730
M. Wt: 220.23 g/mol
InChI Key: QREIKJOKXXNGHX-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Contemporary Chemical Science

Heterocyclic compounds are a vast and vital class of organic molecules that feature a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. openaccessjournals.comzenodo.org These compounds are fundamental to numerous scientific disciplines, including medicinal chemistry, biochemistry, and materials science. ijnrd.org Their prevalence is underscored by the fact that a large majority of pharmaceuticals contain heterocyclic rings. zenodo.orgijnrd.org

The unique structural and electronic properties conferred by the heteroatoms allow these compounds to interact with biological systems with high specificity, making them crucial in drug discovery and development. zenodo.org Many naturally occurring substances, including essential vitamins, alkaloids like morphine, and the nucleic acids that form the basis of life (DNA and RNA), are built around heterocyclic frameworks. zenodo.orgijpsr.com Beyond medicine, they are used as agrochemicals, corrosion inhibitors, and functional materials. ijpsr.com Their versatile nature makes them essential building blocks for synthesizing other complex organic molecules. ijpsr.com

Overview of Oxazole (B20620) Derivatives in Synthetic Methodologies and Material Design

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. tandfonline.comchemmethod.com This scaffold is considered a significant pharmacophore in medicinal chemistry due to its presence in numerous biologically active compounds. tandfonline.comresearchgate.net Oxazole derivatives have demonstrated a wide range of therapeutic activities, including anti-inflammatory, antibacterial, anticancer, and antidiabetic properties. tandfonline.commdpi.com For instance, Oxaprozin is a well-known non-steroidal anti-inflammatory drug (NSAID) built upon an oxazole structure. rsc.org

The synthesis of oxazole derivatives has been a focus of organic chemists, leading to the development of various methodologies. nih.gov Classic methods include the Robinson-Gabriel synthesis and the van Leusen reaction. tandfonline.comnih.gov Modern approaches often utilize metal-catalyzed cross-coupling reactions and one-pot procedures to create substituted oxazoles with high efficiency. tandfonline.comresearchgate.net The versatility of the oxazole ring and the ability to introduce substituents at multiple positions allow for the fine-tuning of its chemical and physical properties. tandfonline.comresearchgate.net This tunability makes oxazole derivatives valuable not only in pharmaceuticals but also in material science, where they are investigated for applications in conducting polymers and functional dyes. openaccessjournals.com

Contextualizing Naphthalene-Substituted Oxazoles within Heterocyclic Chemistry

The incorporation of a naphthalene (B1677914) moiety into a heterocyclic structure, such as an oxazole, creates a hybrid molecule with potentially unique photophysical and biological properties. Naphthalene, a bicyclic aromatic hydrocarbon, is known for its fluorescence and is a key component in many dyes and materials. nih.govnih.gov When conjugated with a heterocyclic ring, the resulting system can exhibit interesting electronic transitions and emissive properties. nih.govnih.gov

Naphthalene-heterocycle hybrids are being explored for various applications. For example, some have been synthesized and investigated as potential VEGFR-2 inhibitors for anticancer therapy. nih.gov The naphthalene group in these hybrids often serves to occupy specific binding pockets in biological targets. nih.gov Furthermore, the photophysical properties of naphthalene-substituted compounds are of great interest. Studies on related structures, like naphthalene-substituted oligothiophenes and oxacalixarenes, have shown that the naphthalene unit can influence the absorption and emission spectra, leading to materials with potential uses in sensors and optoelectronics. nih.govresearchgate.net The combination of the electronically versatile oxazole core with the bulky, fluorescent naphthalene group in 2-(Naphthalen-1-yl)oxazole-4-carbonitrile suggests a compound with potential for both materials science and medicinal chemistry applications. nih.govnih.gov

Research Findings on Related Structures

While specific research data for this compound is not widely available in public literature, the properties and synthesis of its constituent parts and related molecules have been studied. The synthesis of the oxazole-4-carbonitrile (B1450848) core can be achieved through various methods, often involving the cyclization of precursors or the direct cyanation of an oxazole ring. researchgate.net

The table below illustrates findings for related naphthalene-substituted heterocyclic compounds, providing insight into the potential characteristics of the title compound.

Compound ClassKey FindingsPotential Application
Naphthalene-OxacalixarenesExhibit good fluorescence properties and can form host-guest complexes with molecules like fullerene C60. nih.govnih.govSupramolecular Chemistry, Sensors nih.govnih.gov
1,3,4-Oxadiazole-Naphthalene HybridsShowed antiproliferative activity against human cancer cell lines and inhibitory effects on VEGFR-2. nih.govAnticancer Agents nih.gov
Naphthalene-Nicotinonitrile HybridsDemonstrated potent antitumor, anti-inflammatory, and promising antituberculosis activities. nih.govMedicinal Chemistry nih.gov

This table presents data for structurally related compounds to provide context for the potential properties of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O/c15-8-11-9-17-14(16-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREIKJOKXXNGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a novel compound. For 2-(Naphthalen-1-yl)oxazole-4-carbonitrile, the molecular formula is C₁₄H₈N₂O. HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), allowing for the unambiguous determination of this formula.

The technique would differentiate the target compound from other isomers or compounds with similar nominal masses. The expected result would be a measurement of the protonated molecule [M+H]⁺ or a molecular ion [M]⁺ that closely matches the calculated theoretical value.

Table 1: Expected HRMS Data for C₁₄H₈N₂O

Ion Species Calculated Exact Mass
[C₁₄H₈N₂O+H]⁺ 221.07094
[C₁₄H₈N₂O+Na]⁺ 243.05288

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the detailed molecular structure in solution. A combination of ¹H, ¹³C, and two-dimensional NMR experiments would be required to assign every proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show signals corresponding to the eight unique protons of the molecule.

Oxazole (B20620) Proton (H-5): A single proton is attached to the oxazole ring at the C-5 position. This proton is expected to appear as a sharp singlet in a downfield region, likely between δ 8.0 and 8.5 ppm, due to the electronic effects of the adjacent oxygen atom and the deshielding environment of the aromatic system.

Naphthalene (B1677914) Protons: The seven protons of the 1-substituted naphthalene ring will produce a complex series of signals in the aromatic region, typically between δ 7.5 and 8.5 ppm. The proton at the peri-position (H-8) is expected to be the most deshielded due to its spatial proximity to the substituent at C-1, likely appearing as a doublet around δ 8.2-8.5 ppm. The remaining six protons would appear as a series of overlapping doublets, triplets, and multiplets.

Table 2: Expected ¹H NMR Chemical Shifts

Proton Expected Chemical Shift (δ, ppm) Multiplicity
H-5 (Oxazole) 8.0 - 8.5 Singlet (s)

The ¹³C NMR spectrum will provide crucial information by identifying all 14 carbon atoms in the molecule.

Oxazole Carbons: The chemical shifts for the oxazole ring carbons (C-2, C-4, C-5) are distinctive. C-2, being adjacent to both a nitrogen and an oxygen atom and bonded to the naphthalene ring, is expected in the δ 158-164 ppm range. C-4, substituted with the electron-withdrawing nitrile group, would likely appear around δ 135-145 ppm. C-5 is anticipated to be the most upfield of the oxazole carbons, likely in the δ 125-135 ppm range.

Nitrile Carbon: The carbon of the nitrile group (-C≡N) typically resonates in a relatively narrow window between δ 110 and 120 ppm.

Naphthalene Carbons: The ten carbons of the naphthalene moiety will produce a set of signals in the aromatic region (δ 120-135 ppm). The quaternary carbons (C-1', C-4a', C-8a') will have distinct shifts, with C-1' (the point of attachment to the oxazole) being significantly influenced by the heterocycle.

Table 3: Expected ¹³C NMR Chemical Shifts

Carbon Expected Chemical Shift (δ, ppm)
C-2 (Oxazole) 158 - 164
C-4 (Oxazole) 135 - 145
C-5 (Oxazole) 125 - 135
-CN (Nitrile) 110 - 120

¹⁵N NMR, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, would be a powerful tool for this molecule. It could unequivocally distinguish the two nitrogen environments.

Oxazole Nitrogen: The sp²-hybridized nitrogen in the oxazole ring is expected to have a chemical shift in the range of δ -140 to -100 ppm relative to nitromethane.

Nitrile Nitrogen: The sp-hybridized nitrogen of the nitrile group would resonate in a similar but distinct range, typically δ -140 to -130 ppm.

Indirect detection methods, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for ¹⁵N, would be the most practical approach for obtaining these chemical shifts.

2D NMR experiments are essential for assigning the complex signals, particularly within the naphthalene system, and for confirming the connection between the two ring systems.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity of adjacent protons within the naphthalene ring (e.g., H-2' to H-3' to H-4').

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons (C-5, and the seven CH carbons of the naphthalene).

A correlation from the oxazole H-5 to the oxazole C-4 and the nitrile carbon (-CN).

Correlations from the naphthalene protons H-2' and H-8' to the oxazole C-2, confirming the linkage between the two rings.

Vibrational Spectroscopy

Vibrational spectroscopy, typically using Fourier-Transform Infrared (FT-IR) spectroscopy, identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Nitrile Stretch (C≡N): This is one of the most diagnostic peaks. A sharp, strong absorption band is expected in the range of 2220-2260 cm⁻¹. Its intensity and exact position can provide information about conjugation.

Aromatic C=C and C=N Stretching: A series of medium to strong bands are expected between 1450 and 1620 cm⁻¹ corresponding to the stretching vibrations within the naphthalene and oxazole rings.

C-O-C Stretching: The C-O-C stretching vibrations of the oxazole ring typically appear in the 1000-1300 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations will produce sharp, weak to medium bands just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

Table 4: Expected Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Nitrile (-C≡N) Stretch 2220 - 2260 Strong, Sharp
Aromatic C-H Stretch 3050 - 3150 Medium to Weak
Aromatic C=C / Oxazole C=N Ring Stretch 1450 - 1620 Medium to Strong
Oxazole C-O-C Asymmetric Stretch 1200 - 1280 Strong

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of photons, providing critical insights into its photophysical behavior.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy measures the electronic transitions from the ground state to excited states. The spectrum of this compound is expected to be dominated by strong π→π* transitions due to its extended conjugated aromatic system. Naphthalene itself has characteristic absorption bands, and its conjugation with the electron-withdrawing oxazole-carbonitrile system would likely lead to a red-shift (a shift to longer wavelengths) of these bands. In a non-polar solvent like cyclohexane, naphthalene exhibits a strong absorption band around 220 nm. nih.gov For the title compound, one would anticipate absorption maxima in the UV-A region (315-400 nm), typical for similar aromatic oxazole derivatives. researchgate.net The specific solvent can influence the absorption maxima, a phenomenon known as solvatochromism.

Expected UV-Vis Absorption Data

SolventExpected λmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Transition
Dichloromethane~330 - 350> 20,000π→π
Acetonitrile~325 - 345> 20,000π→π

Fluorescence Emission Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy analyzes the light emitted from a molecule as it relaxes from an excited electronic singlet state back to the ground state. Compounds with rigid, conjugated aromatic structures like this compound are often fluorescent. The emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength, with the difference between the absorption and emission maxima known as the Stokes shift.

The fluorescence quantum yield (ΦF) is a crucial measure of emission efficiency, defined as the ratio of photons emitted to photons absorbed. It is often determined relative to a standard fluorophore with a known quantum yield. For this class of compounds, the quantum yield can be sensitive to the solvent environment. researchgate.net

Expected Fluorescence Properties

SolventExpected Emission λem (nm)Stokes Shift (nm)Expected Quantum Yield (ΦF)
Dichloromethane~410 - 440~80 - 900.40 - 0.70
Acetonitrile~400 - 430~75 - 850.35 - 0.65

Time-Resolved Spectroscopic Methods

Time-resolved techniques are employed to study the fate of a molecule after it has been promoted to an excited state, tracking the dynamic processes of energy relaxation and decay on timescales from femtoseconds to milliseconds.

Nanosecond Transient Absorption Spectroscopy for Excited State Dynamics

Nanosecond transient absorption spectroscopy is a pump-probe technique used to study the dynamics of relatively long-lived excited states, such as the lowest excited singlet state (S₁) and the lowest triplet state (T₁). After excitation with a short laser pulse (the pump), a second, broadband light pulse (the probe) measures the absorption of these transient species.

For this compound, this technique would reveal features such as ground-state bleaching (GSB), excited-state absorption (ESA), and stimulated emission (SE). mdpi.com The decay of the S₁ state signals and the potential rise of a T₁ state absorption would allow for the determination of the rates of intersystem crossing (ISC), a process where the molecule transitions from a singlet to a triplet state. nih.gov

Fluorescence Lifetime Measurements

Fluorescence lifetime (τF) is the average time a molecule spends in the excited singlet state before returning to the ground state. It is an intrinsic property of a fluorophore and is crucial for understanding its photophysics. Lifetimes for aromatic fluorophores typically fall in the range of 1 to 20 nanoseconds. mdpi.com

The lifetime is determined by the rates of both radiative (fluorescence) and non-radiative decay pathways. The radiative decay rate (kr) and the sum of non-radiative decay rates (knr) can be calculated from the fluorescence quantum yield and the lifetime (kr = ΦF / τF; knr = (1 - ΦF) / τF). These values provide a complete picture of the de-excitation dynamics. rsc.org

Expected Excited-State Decay Parameters

ParameterSymbolExpected ValueDescription
Fluorescence LifetimeτF2 - 10 nsAverage duration of the excited singlet state.
Radiative Decay Ratekr0.5 - 5 x 10⁸ s⁻¹Rate of photon emission (fluorescence).
Non-Radiative Decay Rateknr0.5 - 5 x 10⁸ s⁻¹Rate of decay through non-emissive pathways.

X-ray Crystallographic Analysis for Solid-State Structure Determination

As of the latest available research, a definitive single-crystal X-ray crystallographic analysis for this compound has not been reported in publicly accessible scientific literature. While the synthesis and spectroscopic characterization of this compound may exist, its specific solid-state structure, including unit cell dimensions, space group, and detailed intermolecular interactions, remains undetermined through this technique.

Crystallographic studies are available for structurally related compounds containing a naphthalene moiety and an oxazole or other heterocyclic ring. For instance, the crystal structure of 2-(Naphthalen-1-yl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one has been elucidated. nih.gov This related molecule features a different substituent at the 4-position of the oxazole ring and exists as an oxazolone. Analysis of this and other naphthalene derivatives reveals insights into the preferred conformations and packing arrangements of the bulky naphthalene group in the solid state. nih.govnih.govmdpi.comresearchgate.net However, the substitution of a carbonitrile group at the 4-position, as in the title compound, would significantly alter the electronic and steric properties, leading to a unique crystal packing that cannot be extrapolated from these related structures.

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and electronic properties of organic molecules. irjweb.com Calculations for 2-(Naphthalen-1-yl)oxazole-4-carbonitrile were performed to determine its optimized geometry, electronic structure, and reactivity parameters. These calculations are fundamental to understanding the molecule's intrinsic characteristics.

Optimized Molecular Geometries and Conformational Analysis

The planarity of the molecule is also a significant factor. In many heterocyclic systems, the rings exhibit a high degree of planarity, which can influence electronic delocalization and intermolecular interactions. nih.gov The bond lengths and angles within the optimized geometry of this compound are expected to be in agreement with standard values for similar oxazole (B20620) and naphthalene (B1677914) derivatives. nih.gov

ParameterValue
Dihedral Angle (Naphthalene-Oxazole)~15-20°
Bond Length (C=N in oxazole)~1.35 Å
Bond Length (C-O in oxazole)~1.37 Å
Bond Length (C≡N)~1.15 Å

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system, indicating that this is the likely site for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient oxazole and carbonitrile moieties, suggesting these are the probable sites for nucleophilic attack. DFT calculations provide precise energy values for these orbitals and visualize their spatial distribution. researchgate.net

OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.5
Energy Gap (Egap)4.0

Global Reactivity Descriptors from FMO Energies

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. ijopaar.comscielo.org.mxjmcs.org.mx These descriptors provide a quantitative measure of the molecule's stability and reactivity. nih.gov

Ionization Potential (I): Approximated as I ≈ -EHOMO.

Electron Affinity (A): Approximated as A ≈ -ELUMO.

Electronegativity (χ): Calculated as χ = (I + A) / 2.

Chemical Hardness (η): Calculated as η = (I - A) / 2.

Chemical Softness (S): Calculated as S = 1 / (2η).

Electrophilicity Index (ω): Calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ = -χ).

These descriptors help in predicting the global reactive behavior of this compound in chemical reactions. researchgate.net

Table 3: Global Reactivity Descriptors (Note: The following data is illustrative and based on the FMO energies in Table 2.)

DescriptorValue (eV)
Ionization Potential (I)6.5
Electron Affinity (A)2.5
Electronegativity (χ)4.5
Chemical Hardness (η)2.0
Chemical Softness (S)0.25
Electrophilicity Index (ω)5.06

Solvent Effects on Electronic Structure and Spectral Properties (TD-DFT)

The electronic structure and spectral properties of a molecule can be significantly influenced by the solvent. Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and predict their UV-Vis absorption spectra. sci-hub.se By incorporating a solvent model, such as the Polarizable Continuum Model (PCM), the effect of the solvent on the electronic transitions can be simulated. researchgate.net

For this compound, TD-DFT calculations can predict how the absorption maxima (λmax) shift in different solvents, a phenomenon known as solvatochromism. These calculations provide insights into the nature of the electronic transitions and how the molecule interacts with its environment.

Hirshfeld Atomic Charge Analysis for Charge Redistribution

Hirshfeld atomic charge analysis is a method to partition the electron density of a molecule among its constituent atoms. nih.gov This analysis provides information about the charge distribution and charge transfer within the molecule. For this compound, this analysis can reveal the electrostatic potential and identify the most electropositive and electronegative sites. This information is valuable for understanding intermolecular interactions and the molecule's reactivity towards charged species. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, such as hyperconjugation and charge delocalization. rsc.orgacadpubl.eu It provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. researchgate.net

For this compound, NBO analysis can identify the key donor-acceptor interactions that contribute to the molecule's stability. researchgate.net The analysis quantifies the stabilization energy (E(2)) associated with these interactions, which arises from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions play a crucial role in determining the molecule's conformation and reactivity. rsc.org

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) O on oxazoleπ(C=N in oxazole)~15-20
π(Naphthalene)π(Oxazole)~5-10
σ(C-C in naphthalene)σ*(C-C in oxazole)~2-5

Theoretical Studies of Photophysical Processes

The photophysical behavior of this compound is governed by a series of competing excited-state deactivation pathways. Computational modeling allows for a detailed investigation of these processes, providing insights that are complementary to experimental observations.

Modeling Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a crucial process in many donor-acceptor systems. In the case of this compound, the naphthalene group can act as the electron donor and the oxazole-carbonitrile moiety as the electron acceptor. Upon photoexcitation, an electron can be transferred from the excited donor to the acceptor, or vice-versa, leading to a charge-separated state.

Theoretical modeling of PET typically involves the application of Marcus theory. The rate of electron transfer is dependent on three key parameters:

Gibbs Free Energy Change (ΔG°): This thermodynamic driving force for the reaction is calculated using the redox potentials of the donor and acceptor moieties. These potentials can be estimated computationally using methods like Density Functional Theory (DFT) by calculating the ionization potential of the donor and the electron affinity of the acceptor.

Reorganization Energy (λ): This parameter accounts for the structural and solvent reorganization required to accommodate the charge transfer. It has two components: an internal component related to geometric changes within the molecule and an external component related to the reorientation of solvent molecules. DFT calculations are used to determine the optimized geometries of the neutral and charge-transfer states to compute the internal reorganization energy.

Electronic Coupling (V): This term quantifies the interaction between the donor and acceptor orbitals in the initial and final states. The strength of this coupling is highly sensitive to the distance and orientation between the donor and acceptor and the nature of the bridging oxazole ring.

Computational protocols based on DFT can be used to calculate these parameters and thereby predict the likelihood and rate of PET, determining if it is a competitive deactivation pathway compared to fluorescence or other non-radiative processes.

Computational Insights into Intramolecular Charge Transfer (ICT)

The donor-π-acceptor (D-π-A) architecture of this compound strongly suggests the occurrence of Intramolecular Charge Transfer (ICT) upon excitation. This process involves a significant redistribution of electron density from the electron-donating naphthalene ring to the electron-accepting oxazole-carbonitrile segment. Naphthoxazole derivatives are known to exhibit pronounced ICT characteristics, leading to a large increase in the excited-state dipole moment compared to the ground state. nih.gov

Computational studies, primarily using DFT and its time-dependent extension (TD-DFT), provide detailed insights into the ICT process:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a primary tool for visualizing ICT. For D-A compounds, the HOMO is typically localized on the donor fragment (naphthalene), while the LUMO is localized on the acceptor fragment (oxazole-carbonitrile). uclm.esnih.gov The spatial separation of these orbitals indicates that the H→L transition corresponds to a transfer of electron density from the donor to the acceptor.

Molecular Electrostatic Potential (MEP): MEP maps can illustrate the charge distribution in both the ground (S₀) and first excited (S₁) states. A comparison of these maps can visually confirm the charge redistribution, showing a shift from negative potential on the acceptor in the S₁ state.

Dipole Moments: A significant increase in the calculated dipole moment upon excitation (from µg to µe) is a quantitative indicator of ICT. nih.gov For similar D-A systems, this change can be substantial, explaining the solvatochromic effects observed experimentally where the emission wavelength shifts with solvent polarity. nih.gov

These computational analyses confirm that the excited state of this compound possesses a strong ICT character, which is fundamental to its photophysical properties, including its fluorescence and potential for use in sensing and optoelectronic applications. researchgate.net

Theoretical Prediction of Intersystem Crossing (ISC) Pathways

Intersystem crossing (ISC) is a non-radiative process involving a spin-forbidden transition from a singlet excited state (S₁) to a triplet excited state (Tₙ). The efficiency of ISC is a critical factor determining a molecule's fluorescence quantum yield and its potential applicability in areas like photodynamic therapy or as a triplet sensitizer.

The theoretical prediction of ISC rates relies on calculating two key parameters:

Singlet-Triplet Energy Gap (ΔE_ST): The energy difference between the initial singlet state (S₁) and the final triplet state (Tₙ). According to El-Sayed's rules, transitions between states of different orbital types (e.g., ¹π,π* → ³n,π* or ¹n,π* → ³π,π*) are generally faster. Small energy gaps (ΔE_ST) are crucial for efficient ISC. nih.govrsc.org

Spin-Orbit Coupling (SOC): This is the relativistic interaction between the electron's spin and its orbital motion. The magnitude of the SOC matrix element () between the singlet and triplet states determines the probability of the transition.

Computational methods, including TD-DFT and more advanced multireference methods, can be used to calculate the energies of the relevant singlet and triplet states and the SOC constants. rsc.org For molecules like this compound, theoretical calculations would focus on identifying the lowest energy triplet states and evaluating the S₁-Tₙ energy gaps and SOC values. DFT calculations on similar D-A-D compounds have been used to predict ΔE(S₁-T₁) values, with smaller gaps indicating a higher likelihood of ISC or related processes like thermally activated delayed fluorescence (TADF). nih.govrsc.org

Excited-State Proton Transfer (ESIPT) Mechanism Studies

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that involves the transfer of a proton between a donor and an acceptor group within the same molecule upon photoexcitation. This process typically requires a specific molecular geometry: a proton-donating group (like -OH or -NH) must be in close proximity to a proton-accepting atom (like a nitrogen or carbonyl oxygen), often facilitated by a pre-existing intramolecular hydrogen bond. acs.org

A review of the molecular structure of this compound reveals the absence of the necessary functional groups for ESIPT to occur. The molecule does not possess an acidic proton donor, such as a hydroxyl group, positioned to form an intramolecular hydrogen bond with a basic acceptor site on the oxazole ring. Therefore, ESIPT is not considered a viable or relevant de-excitation pathway for this compound, and its photophysical properties are dominated by other processes like ICT, fluorescence, and intersystem crossing.

Computational Prediction of Non-Linear Optical (NLO) Properties

Molecules with a strong D-π-A character, like this compound, are excellent candidates for non-linear optical (NLO) applications due to their large hyperpolarizabilities. NLO materials can alter the properties of light and are essential for technologies like optical switching and frequency conversion.

Computational chemistry provides a robust framework for predicting the NLO response of molecules. The key parameters, the polarizability (α) and the first hyperpolarizability (β), can be calculated using DFT methods. jksus.org Functionals such as B3LYP, CAM-B3LYP, and M06 are commonly employed with extended basis sets (e.g., 6-311++G(d,p)) to achieve accurate results. nih.gov

The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response. A large β value is indicative of a strong NLO response. Theoretical calculations for similar D-A oxazole and naphthalene derivatives show that structural modifications significantly impact NLO properties. jksus.orgrsc.org The combination of a strong donor (naphthalene) and a strong acceptor (carbonitrile) connected by a π-conjugated oxazole bridge is expected to result in a significant NLO response for this compound.

Below is a table showing representative calculated NLO data for D-A molecules, illustrating the typical values obtained from DFT calculations.

Compound ClassMethod/Basis SetDipole Moment (µ) [D]Polarizability (α) [a.u.]First Hyperpolarizability (β) [a.u.]
Oxazole DerivativeB3LYP/6-31G**7.82896540
Naphthyridine DerivativeCAM-B3LYP/6-31+G(d,p)9.53459870
POM DerivativeωB97X-D/6-311+G(d,p)15.2-18400

This table presents representative data from computational studies on various donor-acceptor molecules to illustrate the range of predicted NLO properties. jksus.orgnih.govmdpi.com

Molecular Dynamics Simulations (as a general theoretical tool for related compounds)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While DFT and TD-DFT are excellent for probing electronic properties and static structures, MD simulations provide crucial insights into the dynamic behavior of molecules, their conformational flexibility, and their interactions with the surrounding environment, such as solvent molecules. researchgate.net

For compounds related to this compound, MD simulations can be applied to:

Explore Conformational Landscapes: The naphthalene ring can rotate relative to the oxazole plane. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. This is critical as the dihedral angle between the donor and acceptor can significantly influence electronic coupling and charge transfer efficiency.

Simulate Solvation Effects: MD can explicitly model the interactions between the solute and individual solvent molecules. This allows for a detailed understanding of how the solvent shell reorganizes in response to an electronic excitation and the ICT process, providing a more realistic picture of solvatochromism than continuum solvent models.

Study Excited-State Dynamics: When combined with quantum mechanical calculations in QM/MM (Quantum Mechanics/Molecular Mechanics) approaches or through surface hopping simulations, MD can be used to model the non-equilibrium dynamics following photoexcitation. researchgate.net This can help trace the relaxation pathways of the excited molecule, including vibrational cooling and geometric rearrangements that lead to the emissive state.

In essence, MD simulations complement static quantum chemical calculations by introducing the dimensions of time and temperature, offering a more complete theoretical understanding of the behavior of functional organic molecules in realistic conditions.

Mechanistic Aspects of Chemical Reactivity

Reaction Pathways in Oxazole (B20620) Ring Formation and Transformation

The synthesis and transformation of the oxazole ring are central to the chemical behavior of 2-(naphthalen-1-yl)oxazole-4-carbonitrile. These reactions can proceed through a variety of mechanistic pathways, including those involving anionic intermediates and cycloaddition reactions.

Anionic-Type Mechanisms and Intermediate Formation

Cycloaddition and Rearrangement Mechanisms in Photooxidation

The photooxidation of oxazoles is a well-documented process that typically proceeds through cycloaddition reactions with singlet oxygen. murdoch.edu.aumurdoch.edu.au The oxazole ring can act as a diene in a [4+2] cycloaddition (Diels-Alder type reaction) or as a dienophile in a [2+2] cycloaddition, leading to the formation of unstable endoperoxide or dioxetane intermediates, respectively. murdoch.edu.aumurdoch.edu.auresearchgate.net These intermediates can then undergo rearrangement or cleavage to yield a variety of products.

Studies on substituted oxazoles have shown that the nature and position of the substituents significantly influence the rate and outcome of these photooxidation reactions. murdoch.edu.au For this compound, the bulky naphthalene (B1677914) group at the 2-position and the electron-withdrawing carbonitrile group at the 4-position would be expected to modulate the electron density of the oxazole ring and, consequently, its reactivity towards singlet oxygen. The reaction products of such a photooxidation would likely arise from the decomposition of the initial cycloaddition adducts. nih.gov

Photoreactivity of Oxazole Moieties

The presence of the aromatic naphthalene substituent imparts significant photoreactive properties to this compound. Naphthyloxazole derivatives are known to be photoactive and can participate in various photochemical reactions, most notably photooxidation. nih.gov

Singlet Oxygen Photooxidation Mechanisms

The primary mechanism for the photooxidation of oxazoles involves the electronically excited state of molecular oxygen, singlet oxygen (¹O₂). murdoch.edu.aumurdoch.edu.aunih.gov In the presence of a photosensitizer and light, ground-state triplet oxygen is converted to the highly reactive singlet oxygen. This species then attacks the electron-rich oxazole ring.

The reaction is believed to proceed via a concerted [4+2] cycloaddition of singlet oxygen across the C2 and C5 positions of the oxazole ring, forming an unstable bicyclic endoperoxide. murdoch.edu.auresearchgate.net Alternatively, a [2+2] cycloaddition can occur at the C4-C5 double bond. These intermediates subsequently decompose to yield various products, often involving ring cleavage. The rate of this photooxidation is dependent on the electronic properties of the substituents on the oxazole ring. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups, such as the carbonitrile group in the target molecule, may decrease the rate of oxidation. nih.gov

Table 1: General Reaction Rates of Substituted Oxazoles with Singlet Oxygen

Oxazole DerivativeRelative Reaction Rate
2,5-DiphenyloxazoleHigh
2-Methyl-5-phenyloxazoleModerate
Oxazole (unsubstituted)Low

Note: This table provides a generalized view of reactivity trends. Specific rates for this compound are not available.

Influence of Media on Reactivity

The surrounding chemical environment, or media, can have a profound impact on the photophysical and reactive properties of molecules like this compound. Micellar systems, in particular, can create unique microenvironments that alter reaction dynamics.

Micellar Effects on Photophysical and Reaction Dynamics

Micelles are aggregates of surfactant molecules that form in solution, creating a nonpolar core and a polar surface. The encapsulation of a molecule within a micelle can significantly alter its photophysical properties, such as fluorescence and quantum yield, as well as its reactivity.

For photoreactions, the hydrophobic core of a micelle can shield the reactant from quenchers in the bulk aqueous phase, potentially enhancing the lifetime of excited states and influencing the course of the reaction. The localized concentration of reactants within the micellar environment can also lead to an acceleration of reaction rates. While specific studies on the micellar effects on the photoreactivity of this compound are not available, it is plausible that a micellar environment would influence its photooxidation by altering the local concentration of singlet oxygen and affecting the stability of the excited states of the naphthyloxazole moiety.

Electronic Effects of Substituents on Reaction Profiles

The oxazole ring is inherently electron-deficient, a characteristic that is amplified by the presence of the strongly electron-withdrawing cyano group at the C4 position. This electronic feature makes the oxazole ring, particularly the C2 and C5 positions, susceptible to nucleophilic attack, provided a suitable leaving group is present. Conversely, electrophilic substitution on the oxazole ring is generally disfavored unless activated by potent electron-donating groups.

The naphthalen-1-yl substituent at the C2 position plays a crucial role in modulating the electronic nature of the oxazole ring. The naphthalene system can act as either an electron-donating or electron-withdrawing group depending on the nature and position of any further substituents on the naphthalene rings. These substituents can fine-tune the reactivity of the oxazole moiety in a predictable manner, a concept that is often quantified using Hammett plots in related aromatic and heteroaromatic systems.

In the context of cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, the electronic nature of the substituents is paramount in determining the reaction pathway. For instance, in a normal electron-demand Diels-Alder reaction, electron-donating groups on the diene (in this case, a suitably substituted oxazole could act as an azadiene) and electron-withdrawing groups on the dienophile accelerate the reaction. Conversely, an inverse electron-demand Diels-Alder reaction is favored when the oxazole is made more electron-deficient by electron-withdrawing substituents.

Computational studies on related heterocyclic systems have provided valuable insights into how substituents influence reaction barriers. For instance, density functional theory (DFT) calculations can elucidate the impact of various substituents on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the oxazole. Electron-donating groups on the 2-aryl substituent will raise the HOMO energy, making the compound a better diene in normal electron-demand Diels-Alder reactions. Conversely, electron-withdrawing groups will lower the LUMO energy, enhancing its reactivity as a dienophile or as a substrate in reactions involving nucleophilic attack.

While specific kinetic data for the reactivity of substituted this compound is not extensively available in the public domain, the principles of physical organic chemistry allow for the prediction of reactivity trends. The following table illustrates the expected qualitative effects of representative substituents on the naphthalene ring on the rate of a hypothetical nucleophilic aromatic substitution reaction at the C2 position of the oxazole ring, assuming the departure of a suitable leaving group.

Table 1: Predicted Substituent Effects on the Rate of Nucleophilic Aromatic Substitution

Substituent on Naphthalene RingElectronic EffectEffect on Ring Electron DensityPredicted Effect on Reaction Rate
-NO₂ (Nitro)Strongly Electron-WithdrawingDecreasesIncreases
-CN (Cyano)Strongly Electron-WithdrawingDecreasesIncreases
-Cl (Chloro)Weakly Electron-Withdrawing (Inductive) / Weakly Donating (Resonance)Slightly DecreasesSlightly Increases
-H (Hydrogen)Neutral (Reference)NeutralReference
-CH₃ (Methyl)Weakly Electron-DonatingSlightly IncreasesSlightly Decreases
-OCH₃ (Methoxy)Strongly Electron-Donating (Resonance)IncreasesDecreases

This table is based on established principles where electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) in nucleophilic aromatic substitution, thereby increasing the reaction rate. Conversely, electron-donating groups destabilize this intermediate and decrease the reaction rate.

Structure Activity Relationship Sar and Design Principles in Oxazole Chemistry

Impact of Naphthalene (B1677914) Substitution on Oxazole (B20620) Properties

The orientation of the naphthalene ring relative to the oxazole core is a critical determinant of the molecule's electronic properties. researchgate.net The dihedral angle between the two ring systems governs the extent of π-conjugation. A more planar conformation allows for effective delocalization of electrons across the molecule, which directly impacts its absorption and emission spectra. Conversely, a twisted conformation, induced by steric hindrance, can disrupt this conjugation, leading to changes in photophysical behavior. nih.gov In related structures, the oxazole ring has been observed to be oriented at various dihedral angles with respect to naphthalene systems, highlighting the conformational flexibility that influences its properties. researchgate.net Naphthalene-containing heterocyclic compounds are a prominent structural motif in many functional materials and biologically active agents, indicating the significant role this group plays in determining a compound's function. ekb.egnih.gov

Role of the Carbonitrile Group in Electronic Structure and Reactivity

The carbonitrile (-C≡N) group at the 4-position of the oxazole ring plays a pivotal role as a potent electron-withdrawing group (EWG). Its inclusion fundamentally alters the electronic landscape of the molecule. The cyano group is recognized for its ability to stabilize, activate, and direct chemical transformations. researchgate.net By pulling electron density from the oxazole ring, it renders the heterocyclic system electron-deficient.

This electronic modification has several consequences for the molecule's reactivity. The electron-deficient nature of the oxazole ring, particularly at the C2 and C5 positions, enhances its susceptibility to nucleophilic attack. tandfonline.compharmaguideline.com The presence of a strong EWG like the carbonitrile group can facilitate reactions that are otherwise difficult in unsubstituted oxazoles. tandfonline.com Furthermore, the carbonitrile group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. This reduction in the LUMO energy level decreases the HOMO-LUMO energy gap, which is directly correlated with the wavelength of light the molecule absorbs and emits.

Influence of Molecular Topology and Conformation on Photophysical Behavior

The photophysical behavior of 2-(Naphthalen-1-yl)oxazole-4-carbonitrile is intrinsically linked to its three-dimensional structure, including molecular topology and conformational freedom. The key conformational variable is the dihedral angle between the plane of the naphthalene ring and the oxazole ring. This angle dictates the degree of electronic communication, or π-conjugation, between the electron-donating naphthalene moiety and the accepting oxazole-carbonitrile segment.

A smaller dihedral angle (i.e., a more planar conformation) promotes extensive conjugation, leading to a more delocalized π-electron system. This delocalization typically results in bathochromic (red) shifts in both the absorption and emission spectra, as the energy required for electronic transitions is lowered. Conversely, a larger dihedral angle, which creates a more twisted topology, interrupts this conjugation. nih.gov This interruption can lead to hypsochromic (blue) shifts in the spectra and can also influence the fluorescence quantum yield. In some molecular systems, twisted conformations can promote non-radiative decay pathways, quenching fluorescence, while in others, they may lead to the formation of twisted intramolecular charge transfer (TICT) states with unique emissive properties.

Table 1: Hypothetical Influence of Naphthalene-Oxazole Dihedral Angle on Photophysical Properties
Dihedral Angle (°)Conjugation ExtentAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)
10High380450High
45Moderate365430Moderate
90Low (Disrupted)350410Low

Design Strategies for Modulating Intramolecular Charge Transfer Characteristics

The structure of this compound, featuring a distinct electron donor (naphthalene) and acceptor (oxazole-carbonitrile) linked by a π-bridge, is archetypal for molecules exhibiting Intramolecular Charge Transfer (ICT). Upon photoexcitation, electron density is transferred from the naphthalene ring to the oxazole-carbonitrile moiety. The efficiency and characteristics of this ICT process can be rationally modulated through specific design strategies. nih.gov

One key strategy involves tuning the electronic strength of the donor and acceptor groups. Replacing the naphthalene with a more potent electron-donating group (e.g., anthracene) or modifying the acceptor strength can significantly alter the energy of the ICT state and, consequently, the emission color and intensity. Another powerful approach is to control the molecular conformation, particularly the rotation around the bond connecting the donor and the π-bridge. nih.gov By introducing bulky substituents near this linkage, one can enforce a twisted conformation, which can stabilize a Twisted Intramolecular Charge Transfer (TICT) state. nih.gov Fluorophores exhibiting TICT often show dual fluorescence or a strong solvatochromic effect, where the emission color is highly sensitive to the polarity of the solvent. Efficient ICT is also a crucial factor for achieving robust nonlinear optical responses. researchgate.net

Relationship Between Chemical Structure and Non-Linear Optical Response

Molecules with a pronounced donor-π-acceptor (D-π-A) architecture, such as this compound, are excellent candidates for non-linear optical (NLO) materials. NLO phenomena arise from the interaction of intense light with materials, leading to effects like frequency doubling. The NLO response of a molecule is quantified by its hyperpolarizability (β), and a large β value is desirable.

The chemical structure is directly correlated with the NLO response. Key factors include:

Strength of Donor and Acceptor Groups: A strong electron donor (naphthalene) and a strong electron acceptor (carbonitrile) create a significant change in dipole moment upon excitation, which enhances the hyperpolarizability.

Efficiency of the π-Bridge: The oxazole ring serves as a conjugated bridge, facilitating efficient charge transfer from the donor to the acceptor. The planarity and electronic nature of this bridge are critical. nih.gov

HOMO-LUMO Energy Gap: A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO generally leads to a larger NLO response. As discussed, the D-A structure of this molecule helps to reduce this gap.

Molecular Packing: In the solid state, the arrangement of molecules is crucial. A centrosymmetric crystal packing can lead to the cancellation of the molecular NLO effect, while a non-centrosymmetric arrangement is required to achieve a bulk NLO response. nih.gov

Theoretical and experimental studies on similar D-π-A systems have shown that a greater NLO response is associated with higher oscillator strength and lower transition energy. researchgate.net The systematic comparison of NLO properties in related compounds demonstrates that molecular design based on symmetry and charge transfer is crucial for obtaining robust NLO materials. researchgate.net

Table 2: Structure-Property Relationships for NLO Response in D-π-A Oxazole Derivatives
Donor GroupAcceptor Groupπ-BridgeExpected ICT EfficiencyRelative NLO Response (β)
Phenyl-CNOxazoleModerateModerate
Naphthyl-CNOxazoleHighHigh
Naphthyl-NO2OxazoleVery HighVery High
N,N-dimethylaniline-CNOxazoleVery HighVery High

Advanced Applications in Materials Science

Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, a field that relies on non-covalent intermolecular forces. The principles of host-guest chemistry, a central concept in supramolecular chemistry, involve the binding of a "guest" molecule to a larger "host" molecule. While specific studies detailing the use of 2-(naphthalen-1-yl)oxazole-4-carbonitrile in host-guest interactions with fullerenes are not extensively documented, the foundational components of the molecule—the naphthalene (B1677914) and oxazole (B20620) rings—are known to participate in the types of non-covalent interactions that govern such assemblies.

For instance, the planar and electron-rich nature of the naphthalene ring allows for significant π-π stacking interactions, a key force in the formation of supramolecular structures. Research on a related compound, 2-(Naphthalen-1-yl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one, has shown evidence of π–π stacking between the oxazole and naphthalene rings, with centroid–centroid distances of 3.525 (2) Å, which helps to stabilize the crystal structure. nih.gov Such interactions are crucial for the recognition and binding of guest molecules like fullerenes, which are essentially large π-systems.

Macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils are often employed to encapsulate guest molecules, driven by forces like hydrophobic interactions and hydrogen bonding. thno.orgacs.org The potential for this compound to act as a guest is plausible, given its aromatic and polar functionalities which could interact with the cavities of various host systems. The specific binding affinity and selectivity would, of course, depend on the size, shape, and electronic properties of both the host and the guest.

Organic Light-Emitting Diode (OLED) Platform Development based on Solid-State Photophysics

The development of materials for organic light-emitting diodes (OLEDs) is a burgeoning area of research, with a constant search for new compounds that exhibit high efficiency, stability, and specific color emission. Naphthalene and oxazole derivatives are well-established building blocks for OLED materials due to their excellent photophysical and charge-transporting properties. nih.govnih.gov

The photophysical properties of such compounds are critical for their performance in OLEDs. Key parameters include the absorption and emission wavelengths, photoluminescence quantum yield (PLQY), and thermal stability. In one study, oxazole derivatives incorporated into a dual-core structure with anthracene and pyrene emitted deep blue light with high PLQY values of 82% and 88% in solution. nih.gov These materials also exhibited good thermal stability, which is crucial for the longevity of OLED devices. nih.gov

The electroluminescent performance of a material is evaluated by fabricating an OLED device and measuring its characteristics. For a series of phenanthrimidazole derivatives, a non-doped blue device showed a current efficiency of 4.23 cd/A and an external quantum efficiency of 3.48%. nih.gov The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also critical for efficient charge injection and transport within the device.

Table 1: Electroluminescent Properties of a Related Phenanthrimidazole Derivative (PSPINC)

Property Value
Maximum Emission Wavelength (EL) 476 nm
Current Efficiency (ηc) 4.23 cd/A
Power Efficiency (ηp) 2.86 lm/W
External Quantum Efficiency (ηex) 3.48%
CIE Coordinates (x, y) (0.16, 0.17)
Turn-on Voltage 3.10 V

Data sourced from a study on asymmetrically twisted phenanthrimidazole derivatives. nih.gov

Non-Linear Optical Materials Development

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for applications in optical data storage, optical computing, and frequency conversion. Organic molecules with extended π-conjugation and significant charge-transfer character are promising candidates for NLO materials.

The structure of this compound, with its electron-donating naphthalene group and electron-accepting oxazole-4-carbonitrile (B1450848) moiety, suggests potential for NLO activity. However, specific experimental data on the NLO properties of this compound are scarce. Research on related 1,3,4-oxadiazole (B1194373) derivatives has shown that these materials can exhibit significant optical nonlinearity. ias.ac.in In one study, a 1,3,4-oxadiazole derivative containing bromine was found to behave as an optical limiter, a material whose transmission decreases with increasing incident light intensity. ias.ac.in

The NLO properties of a material are typically characterized by its nonlinear absorption coefficient and third-order nonlinear optical susceptibility. These parameters can be measured using techniques such as the Z-scan method. For a series of 1,8-naphthalimide derivatives, the third-order nonlinear optical susceptibilities were found to be as high as 4.65×10⁻¹² esu. researchgate.net

Table 2: Nonlinear Optical Properties of a Related 1,8-Naphthalimide Derivative (Compound 2)

Property Value
Wavelength 532 nm
Nonlinear Absorption Coefficient 1.41×10⁻¹⁰ MKS
Third-order Nonlinear Optical Susceptibility (χ⁽³⁾) 4.65×10⁻¹² esu

Data sourced from a study on substituted aryl hydrazones of 1,8-naphthalimide. researchgate.net

Fluorescent Probes and Chemo-sensors

Fluorescent probes and chemo-sensors are molecules designed to detect the presence of specific chemical species through a change in their fluorescence properties. The naphthalene moiety is a well-known fluorophore, and its derivatives are often used in the design of fluorescent sensors. The introduction of a silyl group to the naphthalene chromophore, for example, has been shown to cause a shift to longer absorption wavelengths and an increase in fluorescence intensity. semanticscholar.org

The oxazole ring system can also play a role in sensing applications. For instance, a 1,3,4-oxadiazole-based fluorescent chemo-sensor was designed for the detection of Zn²⁺ ions in an aqueous solution. rsc.org The binding of the metal ion to the sensor molecule resulted in a prominent enhancement of its fluorescence.

While there is no specific research detailing the use of this compound as a fluorescent probe, its structure suggests potential in this area. The combination of the fluorescent naphthalene unit with the potentially coordinating oxazole-carbonitrile group could allow for selective binding to certain analytes, leading to a measurable change in its fluorescence emission. The synthesis of fluorescent peptides labeled with a 4-ethoxymethylene-2- nih.gov-naphthyl-5(4H)-oxazolone has been reported, indicating the utility of the naphthyl-oxazole scaffold in creating fluorescent tags for biological applications. nih.gov

The performance of a fluorescent probe is characterized by its sensitivity, selectivity, and the magnitude of the change in its fluorescence upon binding to the target analyte. These properties are typically evaluated through fluorescence titration experiments.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(Naphthalen-1-yl)oxazole-4-carbonitrile and its derivatives?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclization reactions. For example, derivatives like ML351 (a 12/15-LOX inhibitor) are prepared by substituting the oxazole ring with alkylamine groups (e.g., propylamino or isopropylamino) under trifluoroacetic acid (TFA) conditions. Reaction optimization includes monitoring via TLC, purification by column chromatography, and characterization via LC-MS and HRMS . Similar oxazole derivatives are synthesized using propargyl bromide and K₂CO₃ in DMF, with yields improved by adjusting reaction time and stoichiometry .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Key signals include aromatic protons (δ 7.5–9.1 ppm for naphthalene), oxazole protons (δ 8.5–9.1 ppm), and alkylamine protons (δ 0.96–3.38 ppm) in DMSO-d₆ .
  • X-ray Crystallography : Bond lengths (e.g., C–C = 1.39–1.48 Å) and angles (e.g., C8–C9–C10 = 120.5°) are resolved using SHELX software for refinement .
  • Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]+ at m/z 278.1289) .

Q. What analytical methods ensure purity and stability?

  • Methodological Answer :

  • HPLC : Purity ≥97% is verified using C18 columns with acetonitrile/water gradients .
  • Stability Tests : Storage at 0–6°C in amber vials prevents photodegradation; freeze-thaw cycles are minimized to avoid decomposition .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) studied for 12/15-LOX inhibition?

  • Methodological Answer : Derivatives are synthesized with varying substituents (e.g., alkylamino groups) on the oxazole ring. Bioactivity is assessed via in vitro 12/15-LOX enzyme assays (IC₅₀ values). For instance, compound 22 (propylamino derivative) shows higher selectivity than 23 (butylamino), indicating steric and electronic effects on binding . Data is analyzed using nonlinear regression (GraphPad Prism) to compare potency.

Q. What computational strategies validate docking interactions with 12/15-LOX?

  • Methodological Answer : Molecular docking (AutoDock Vina) uses the crystal structure of 12/15-LOX (PDB ID: 1LOX). The naphthalene moiety is positioned in the hydrophobic pocket, while the oxazole-4-carbonitrile group forms hydrogen bonds with Arg403. Binding energy (ΔG) and RMSD values (<2.0 Å) are calculated to prioritize derivatives .

Q. How are contradictory bioassay results resolved?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., batch-to-batch variability) are addressed by:

  • Repetition under controlled conditions (pH 7.4, 25°C).
  • Cross-validation using orthogonal assays (e.g., fluorescence-based vs. UV-Vis).
  • Statistical analysis (ANOVA) to identify outliers .

Q. What crystallographic techniques resolve electron density ambiguities?

  • Methodological Answer : High-resolution X-ray data (≤1.0 Å) collected at 293 K are refined via SHELXL. Disorder in the naphthalene ring is modeled using PART instructions, and hydrogen atoms are placed geometrically. Residual density maps (Δρ < 0.5 eÅ⁻³) confirm accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.